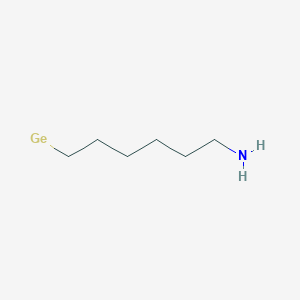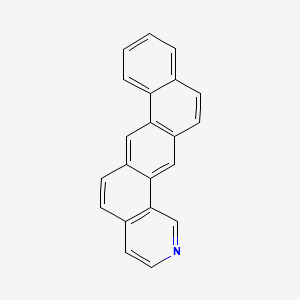
Phenanthro(3,2-h)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthro(3,2-h)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
Phenanthro(3,2-h)isoquinoline can be synthesized through a multi-step process starting from 1,4-phenanthroquinone. The synthesis involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions typically include heating the reactants in an inert atmosphere, such as argon, at elevated temperatures .
Industrial Production Methods
The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Phenanthro(3,2-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield partially hydrogenated isoquinolines .
科学研究应用
Phenanthro(3,2-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of phenanthro(3,2-h)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and activity. The compound’s aromatic structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical cellular pathways, leading to therapeutic effects .
相似化合物的比较
Phenanthro(3,2-h)isoquinoline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phenanthro(2,3-h)isoquinoline: Another isoquinoline derivative with a slightly different fusion pattern of the benzene and pyridine rings.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
This compound stands out due to its higher molecular complexity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
24903-48-8 |
|---|---|
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC 名称 |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
InChI 键 |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
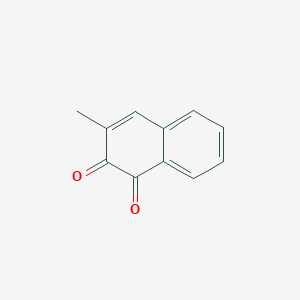

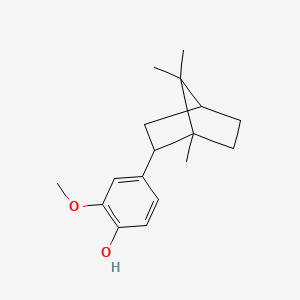
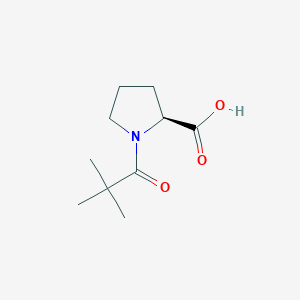
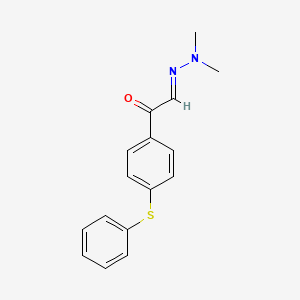



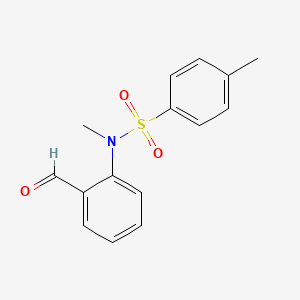
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
